molecular formula C7H13Cl2N3O B6245081 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride CAS No. 2408971-29-7

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride

Cat. No.: B6245081
CAS No.: 2408971-29-7
M. Wt: 226.10 g/mol
InChI Key: GTOFOQAMIZFIEF-UHFFFAOYSA-N
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Description

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3O.2ClH and a molecular weight of 226.11 . This compound is known for its unique structure, which includes an imidazo-oxazine ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the imidazo-oxazine ring system .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

    {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanamine hydrochloride: This compound has a similar structure but differs in the position of the methanamine group.

    {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol: This compound has a hydroxyl group instead of a methanamine group.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Properties

CAS No.

2408971-29-7

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c8-3-6-4-10-1-2-11-5-7(10)9-6;;/h4H,1-3,5,8H2;2*1H

InChI Key

GTOFOQAMIZFIEF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)CN.Cl.Cl

Purity

95

Origin of Product

United States

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